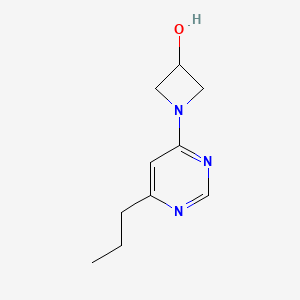

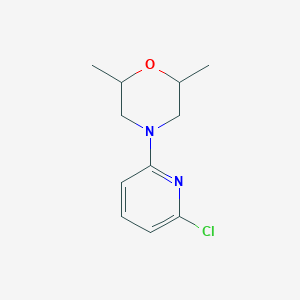

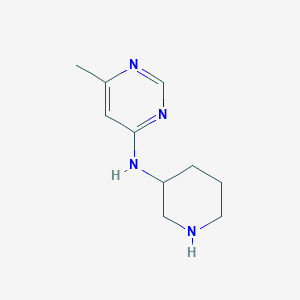

![molecular formula C9H12N4 B1468979 (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine CAS No. 1342822-13-2](/img/structure/B1468979.png)

(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Vue d'ensemble

Description

Imidazo[4,5-b]pyridine is a class of compounds that contain an imidazole ring fused with a pyridine ring . They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .

Synthesis Analysis

A common method for the synthesis of imidazo[4,5-b]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridines consists of an imidazole ring fused with a pyridine ring . The exact structure of “(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine” would depend on the position and orientation of the ethyl group and the methanamine group on this fused ring system.Chemical Reactions Analysis

Imidazo[4,5-b]pyridines can undergo a variety of chemical reactions. For example, they can be synthesized from different 2-aminopyridines with various α-bromoketones .Applications De Recherche Scientifique

Antimicrobial Applications

Imidazo[4,5-b]pyridine derivatives have been studied for their antimicrobial properties. The structural features of these compounds allow them to interact with microbial cell components, potentially leading to the development of new antimicrobial agents .

Cancer Research

These compounds have shown promise in cancer research, particularly in the synthesis of new molecules that can target specific pathways in cancer cells. Their ability to interfere with cellular signaling makes them candidates for anti-cancer drug development .

Central Nervous System (CNS) Agents

Due to the structural similarity to purines, imidazo[4,5-b]pyridine derivatives are explored as CNS agents. They have been found to act as GABA_A receptor positive allosteric modulators, which could be beneficial in treating various CNS disorders .

Proton Pump Inhibitors

The imidazo[4,5-b]pyridine framework is structurally conducive for the development of proton pump inhibitors. These are crucial in managing conditions like gastroesophageal reflux disease by reducing stomach acid production .

Aromatase Inhibitors

These derivatives have also been investigated as aromatase inhibitors, which are essential in the treatment of hormone-sensitive breast cancers. By inhibiting aromatase, they can reduce estrogen levels and slow the growth of certain cancer cells .

Anti-inflammatory Agents

The imidazo[4,5-b]pyridine core is being utilized to develop non-steroidal anti-inflammatory drugs (NSAIDs). These compounds can modulate inflammatory pathways, offering potential therapeutic benefits for inflammatory diseases .

Optoelectronic Devices

In the field of materials science, these compounds are being explored for their potential in optoelectronic devices. Their unique electronic properties make them suitable for applications in sensors and emitters for confocal microscopy and imaging .

Synthetic Methodologies

The synthesis of imidazo[4,5-b]pyridine derivatives involves various catalytic and non-catalytic methods. Advancements in synthetic techniques are crucial for the development of compounds with improved efficacy and reduced side effects .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(3-ethylimidazo[4,5-b]pyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c1-2-13-8(6-10)12-7-4-3-5-11-9(7)13/h3-5H,2,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQVLQRAUSGXMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC2=C1N=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1468896.png)

![1-[(2E)-3-phenylprop-2-en-1-yl]azetidin-3-ol](/img/structure/B1468898.png)

![1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-ol](/img/structure/B1468908.png)

![N-[(4-methylphenyl)methyl]oxolan-3-amine](/img/structure/B1468917.png)

![N-[(2-methoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1468919.png)